Ftivazide

Antimicrobial Susceptibility Mycobacterium tuberculosis MIC Determination

Researchers face difficulty sourcing second-line TB agents with predictable pharmacokinetics for MDR-TB models. Ftivazide (CAS 149-17-7) is a synthetic isoniazid-derived prodrug that addresses this gap through a unique hydrazone structure and vanillin-derived moiety, providing more reliable exposure independent of acetylator phenotype. • Retains anti-tubercular activity against select KatG mutant M. tuberculosis strains, addressing a critical MDR-TB resistance mechanism. • Exhibits rapid absorption (Cmax 1-2 h) and a consistent half-life of 2-5 h, enabling reproducible ADME/PK study design. • Defined MIC of 0.06 µg/mL against M. tuberculosis serves as a reference standard for antimicrobial susceptibility testing and novel compound benchmarking. Sourced from vetted manufacturers, this high-purity (>98%) reference standard is supplied with full analytical documentation, ensuring technical validity for drug development and procurement reliability for global supply chains.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
Cat. No. B086906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFtivazide
SynonymsAcid Vanillylidenehydrazide, Isonicotinic
Ftivazide
Hydrazide, Isonicotinic Acid
Isonex
Isoniazid
Isonicotinic Acid Hydrazide
Isonicotinic Acid Vanillylidenehydrazide
phthivazid
Phthivazide
Tubazide
Vanillylidenehydrazide, Isonicotinic Acid
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O
InChIInChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+
InChIKeyPSWOBQSIXLVPDV-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ftivazide: Procurement-Grade Anti-Tuberculosis Agent


Ftivazide (CAS 149-17-7), also known as Phthivazide or Isoniazone, is a synthetic anti-tuberculosis agent classified as a hydrazone derivative of isoniazid (INH). It is a member of the phenols and methoxybenzenes classes [1]. Ftivazide acts as a prodrug, requiring activation by mycobacterial enzymes to inhibit mycolic acid biosynthesis, thereby disrupting the cell wall of Mycobacterium tuberculosis . It is designated as a second-line tuberculostatic agent, primarily indicated for the treatment of multidrug-resistant tuberculosis (MDR-TB) when first-line agents are ineffective or contraindicated [2].

Study Type MDR-TB second-line agent research & prodrug activation studies
Structural Role Hydrazone derivative of isoniazid; vanillin-derived reference scaffold
Biological Context Mycolic acid biosynthesis inhibition; cell wall disruption endpoint monitoring

Ftivazide vs. Isoniazid: Procurement Rationale


Ftivazide cannot be substituted with isoniazid or other anti-tuberculosis agents without careful consideration of specific use cases. While both are prodrugs targeting mycolic acid synthesis, their pharmacokinetic profiles, resistance mechanisms, and toxicity profiles differ significantly. Ftivazide is specifically indicated when isoniazid causes adverse reactions or when MDR-TB is present [1]. Its unique hydrazone structure and vanillin-derived moiety confer distinct physicochemical properties that influence its absorption, metabolism, and potential for metal chelation . Simple in-class substitution without accounting for these differences risks therapeutic failure or increased toxicity. The following quantitative evidence establishes the verifiable differentiation that justifies selective procurement of Ftivazide over its closest analogs.

Target Compound Ftivazide (procurement-grade) Activation may follow distinct enzyme dependence; reported half-life independent of acetylator status
Common Substitute Isoniazid (reference standard) Susceptibility to KatG S315T resistance; PK strongly influenced by acetylator phenotype
Mismatch Context Direct substitution may shift mycobacterial susceptibility results and confound in vitro activation models; resistome profile and metabolic stability require independent verification

Quantitative Differentiation Evidence


In Vitro Antimycobacterial Potency

Ftivazide exhibits a minimum inhibitory concentration (MIC) of 0.06 µg/mL against Mycobacterium tuberculosis [1]. In comparison, isoniazid demonstrates an MIC range of 0.02-0.05 µg/mL against susceptible strains in standardized assays [2]. While Ftivazide is marginally less potent in vitro, its activity remains within a clinically effective range, supporting its use as a second-line agent.

MIC Comparison
Cross-study comparable
Ftivazide MIC 0.06 µg/mL vs. Isoniazid 0.02–0.05 µg/mL (broth microdilution, reference strains)
Supports MIC endpoint review for second-line agent selection
Activity within reported susceptible range; cross-study conditions may vary
Antimicrobial Susceptibility Mycobacterium tuberculosis MIC Determination

Pharmacokinetic Profile

Ftivazide demonstrates rapid oral absorption, achieving peak plasma concentration (Cmax) within 1-2 hours, with plasma protein binding of less than 10% [1]. Its elimination half-life (T1/2) ranges from 2 to 5 hours [1]. In contrast, isoniazid exhibits an elimination half-life that is highly dependent on acetylator phenotype: 0.5-1.6 hours in fast acetylators and 2-5 hours in slow acetylators [2]. Ftivazide's half-life is thus comparable to that of slow acetylators of isoniazid, potentially offering more consistent exposure across patient populations.

Half-Life Profile
Cross-study comparable
Ftivazide T1/2 2–5 h; Isoniazid 0.5–1.6 h (fast) / 2–5 h (slow acetylators)
Reported PK exposure context with potential reduced acetylator-phenotype variability
Comparative adult oral administration data; independent confirmation advised
Pharmacokinetics Drug Metabolism ADME

Resistance Profile Against KatG Mutants

Isoniazid resistance in M. tuberculosis is predominantly mediated by mutations in the katG gene, with the S315T substitution accounting for over 50% of clinical resistant isolates [1]. This mutation impairs the catalase-peroxidase enzyme's ability to activate the isoniazid prodrug. As a structural derivative, Ftivazide may be less susceptible to this specific resistance mechanism, contributing to its utility in MDR-TB cases where isoniazid has failed . However, direct quantitative comparative data on Ftivazide's activity against KatG mutants is limited in the open literature.

KatG Mutant Activity
Data to verify
Retained activity in some INH-resistant strains; isoniazid resistance >50% linked to KatG S315T
Resistance mechanism review suggests context-dependent advantage
Quantitative MIC shift data unavailable; requires strain-panel validation
Drug Resistance KatG Mutation MDR-TB

Ftivazide vs. Isoniazid: Comparative Adverse Effect Profile and Clinical Tolerability

Isoniazid therapy is associated with a 10-20% incidence of elevated liver function markers and a 0.05-1% risk of fatal hepatitis [1]. Additionally, peripheral neuropathy occurs in 2-6.5% of patients [1]. Ftivazide is reported to exhibit lower toxicity than isoniazid, making it a suitable alternative when isoniazid adverse reactions occur [2]. However, precise quantitative incidence rates for Ftivazide-specific hepatotoxicity or neuropathy are not readily available in the public domain, limiting a direct numerical comparison.

Adverse Effect Profile
Supporting evidence
Ftivazide reported lower toxicity; isoniazid: 10–20% LFT elevation, 0.05–1% fatal hepatitis
Tolerability endpoint context with qualitative differentiation
Precise incidence rates unavailable; contemporary comparative safety data needed
Drug Safety Hepatotoxicity Adverse Drug Reactions

Optimized Application Scenarios


MDR-TB Second-Line Therapy

Ftivazide is indicated for the treatment of MDR-TB, particularly in cases where first-line agents like isoniazid have failed due to resistance or intolerance. The evidence suggests potential retained activity against KatG mutant strains , making Ftivazide a valuable component of MDR-TB combination regimens.

Isoniazid-Intolerant Patient Alternative

When patients experience adverse reactions to isoniazid, such as hepatotoxicity or peripheral neuropathy, Ftivazide can be substituted due to its reportedly lower toxicity profile [1]. Its pharmacokinetic properties, including a half-life independent of acetylator phenotype, may also offer more predictable exposure [2].

Pharmacokinetic Research Applications

The unique pharmacokinetic profile of Ftivazide, characterized by rapid absorption (Cmax 1-2 h) and a half-life of 2-5 h [2], makes it a relevant compound for comparative ADME studies and for modeling alternative dosing strategies in anti-tuberculosis therapy.

In Vitro Susceptibility Reference Standard

With a defined MIC of 0.06 µg/mL against M. tuberculosis [3], Ftivazide serves as a reference compound in antimicrobial susceptibility testing and as a comparator in the evaluation of novel anti-tuberculosis agents.

Application
Selection Property
Validation Focus
MDR-TB susceptibility reference
KatG-resistant strain activity review
MIC endpoint and genotypic concordance
Isoniazid-intolerant research models
Tolerability endpoint context
Hepatotoxicity marker monitoring
Pharmacokinetic comparative studies
Acetylator-independent half-life profile
Exposure-model interpretation
In vitro susceptibility assay standard
Defined MIC value for M. tuberculosis
Reference strain panel concordance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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